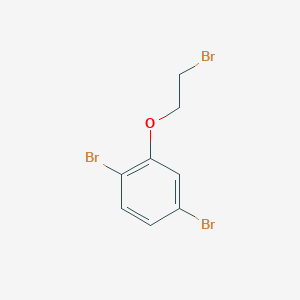

1,4-Dibromo-2-(2-bromoethoxy)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1,4-dibromo-2-(2-bromoethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Br3O/c9-3-4-12-8-5-6(10)1-2-7(8)11/h1-2,5H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYEXZRRSPGQVFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)OCCBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Br3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30467081 | |

| Record name | 1,4-dibromo-2-(2-bromoethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30467081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

377091-18-4 | |

| Record name | 1,4-dibromo-2-(2-bromoethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30467081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,4-Dibromo-2-(2-bromoethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dibromo-2-(2-bromoethoxy)benzene is a polybrominated organic compound with potential applications as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and functional materials. Its structure, featuring a dibrominated benzene ring and a bromoethoxy side chain, offers multiple reactive sites for further chemical transformations. This guide provides a comprehensive overview of the synthetic pathway to this compound, focusing on the well-established Williamson ether synthesis.

Core Synthetic Strategy: The Williamson Ether Synthesis

The most direct and widely employed method for the synthesis of this compound is the Williamson ether synthesis. This classic organic reaction involves the formation of an ether from an organohide and a deprotonated alcohol (an alkoxide).[1] In this specific case, the synthesis proceeds by the reaction of 2,5-dibromophenol with 1,2-dibromoethane.

The reaction follows an SN2 (bimolecular nucleophilic substitution) mechanism.[1][2] The phenoxide ion, generated by deprotonating 2,5-dibromophenol with a suitable base, acts as the nucleophile. It attacks one of the electrophilic carbon atoms of 1,2-dibromoethane, leading to the displacement of a bromide ion and the formation of the desired ether linkage.

Reaction Scheme

Sources

An In-Depth Technical Guide to the Predicted Chemical Properties and Reactivity of 1,4-Dibromo-2-(2-bromoethoxy)benzene

Section 1: Executive Summary and Initial Assessment

This guide provides a comprehensive technical analysis of 1,4-Dibromo-2-(2-bromoethoxy)benzene, a polyhalogenated aromatic ether of significant interest to researchers in synthetic chemistry and drug discovery. A thorough review of scientific literature and chemical databases indicates a notable absence of specific experimental data for this compound.

Therefore, this document leverages established principles of physical organic chemistry and well-documented data from structurally analogous compounds to construct a predictive model of its properties, reactivity, and potential applications. The molecule's structure, featuring three distinct bromine atoms—two aromatic and one aliphatic—positions it as a highly versatile trifunctional scaffold. This guide will deconstruct the molecule's constituent parts to forecast its spectroscopic signature, explore its likely reactivity at each halogenated site, propose a viable synthetic pathway, and discuss its potential as a building block in the development of complex molecular architectures and novel therapeutic agents. The insights presented herein are grounded in authoritative chemical principles to provide a robust, albeit predictive, framework for researchers.

Section 2: Predicted Physicochemical and Spectroscopic Properties

The fundamental properties of a molecule dictate its handling, reactivity, and analytical profile. While experimental values for this compound are not available, we can reliably predict its core characteristics.

Physicochemical Data (Predicted)

The following properties are projected based on the compound's structure and data from similar molecules such as 1,4-bis(2-bromoethoxy)benzene and other dibrominated aromatic compounds.[1][2][3]

| Property | Predicted Value / Description | Rationale / Comparative Compound Data |

| Molecular Formula | C₈H₇Br₃O | Derived from structural analysis. |

| Molecular Weight | 342.85 g/mol | Calculated from the molecular formula. |

| Physical State | White to off-white solid | Similar polybrominated aromatics, like 1,4-dibromobenzene (m.p. 87.3 °C)[3] and 1,4-dibromo-2,5-dimethylbenzene (m.p. 72-74 °C)[4], are solids at room temperature. |

| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, THF, Toluene). | Aromatic halides and ethers exhibit poor water solubility but are readily soluble in nonpolar to moderately polar organic solvents.[3] |

| Boiling Point | > 250 °C (decomposes) | High molecular weight and polarity suggest a high boiling point, likely with decomposition under atmospheric pressure. |

Predicted Spectroscopic Signature

A predictive analysis of the expected spectroscopic data is crucial for the identification and characterization of this molecule in a research setting.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The three protons on the benzene ring will appear as a complex multiplet system in the aromatic region (approx. δ 7.0-7.6 ppm), influenced by the electronic effects of the two bromine atoms and the alkoxy group.[5] The two methylene groups of the bromoethoxy chain will appear as two distinct triplets in the upfield region (approx. δ 3.6-4.4 ppm), with the methylene group adjacent to the bromine atom being further downfield.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum should reveal eight unique signals. Six signals will be in the aromatic region (approx. δ 110-155 ppm), corresponding to the carbons of the benzene ring. Two signals will appear in the aliphatic region (approx. δ 30-70 ppm) for the two methylene carbons of the bromoethoxy side chain.

-

Mass Spectrometry: The mass spectrum will be a key identifier due to the presence of three bromine atoms. The molecular ion peak (M+) will exhibit a characteristic isotopic pattern resulting from the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%). This will produce a cluster of peaks at m/z ≈ 342, 344, 346, and 348, with a distinctive intensity ratio, confirming the presence of three bromine atoms.

Caption: Predicted structure of this compound.

Section 3: Synthesis and Reactivity Analysis

The synthetic utility of this compound stems from the differential reactivity of its three halogen atoms, which allows for sequential and site-selective modifications.

Hypothetical Synthetic Protocol: Williamson Ether Synthesis

A robust and logical route to synthesize the target compound is via the Williamson ether synthesis. This method is a cornerstone of organic chemistry for forming ethers and is well-suited for this target. The protocol involves the reaction of a phenoxide with a primary alkyl halide.

Starting Materials:

-

2,5-Dibromophenol

-

1,2-Dibromoethane

-

A suitable base (e.g., Potassium Carbonate, K₂CO₃)

-

Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide, DMF)

Step-by-Step Protocol:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add 2,5-dibromophenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous DMF to the flask to create a stirrable slurry.

-

Addition of Alkylating Agent: Add 1,2-dibromoethane (3.0 eq) to the mixture. Using an excess of the dihalide minimizes the formation of a dimeric diether byproduct.

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, pour the reaction mixture into ice-cold water. This will precipitate the crude product and dissolve inorganic salts.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo. The resulting crude solid can be purified by column chromatography on silica gel or recrystallization to yield the final product.

The causality for using a large excess of 1,2-dibromoethane is critical: it statistically favors the reaction of only one end of the molecule with the phenoxide, leaving the other primary bromide intact on the product. This is a self-validating system where the reaction conditions are designed to favor the desired mono-alkylation product. A similar strategy has been successfully employed for the synthesis of related 1,4-dibromo-2,5-bis(alkoxy)benzene derivatives.[6]

Sources

- 1. 1,4-Bis(2-bromoethoxy)benzene | C10H12Br2O2 | CID 231758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,4-Dibromo-2,5-dimethoxybenzene | C8H8Br2O2 | CID 231240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 1,4-Dibromo-2,5-dimethylbenzene 98 1074-24-4 [sigmaaldrich.com]

- 5. 1,4-Dibromobenzene(106-37-6) 1H NMR [m.chemicalbook.com]

- 6. mdpi.com [mdpi.com]

1,4-Dibromo-2-(2-bromoethoxy)benzene solubility characteristics

An In-depth Technical Guide to the Solubility Characteristics of 1,4-Dibromo-2-(2-bromoethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction: Characterizing a Niche Synthetic Building Block

This compound is a polyhalogenated aromatic ether. Its structure, featuring a dibrominated benzene ring coupled with a bromoethoxy side chain, suggests its potential utility as a synthetic intermediate in the development of flame retardants, complex organic molecules, or pharmaceutical compounds.[1] The presence of multiple bromine atoms and an ether linkage imparts specific physicochemical properties that dictate its behavior in various chemical environments.

A thorough understanding of a compound's solubility is a cornerstone of its application in research and development, influencing everything from reaction kinetics and purification strategies to formulation and bioavailability in drug development. Given the limited availability of public data for this specific molecule, this guide provides a comprehensive framework for both predicting and experimentally determining its solubility characteristics. It is designed to equip the senior application scientist with the theoretical basis and practical methodologies required to confidently work with this compound.

Part 1: Physicochemical Profile and Predictive Solubility Analysis

The solubility of a compound is fundamentally governed by its molecular structure and the principle of "like dissolves like."[2] To predict the behavior of this compound, we must first analyze its structural features.

-

Molecular Structure: C₈H₇Br₃O

-

Key Features:

-

Aromatic Benzene Ring: A nonpolar, hydrophobic core.

-

Three Bromine Atoms: These heavy, electronegative atoms contribute significantly to the molecule's high molecular weight and increase its nonpolar character. They also offer sites for potential intermolecular interactions like halogen bonding.

-

Ether Linkage (-O-): The oxygen atom introduces a degree of polarity and can act as a hydrogen bond acceptor with protic solvents.[3] However, this effect is significantly masked by the large, nonpolar hydrocarbon and brominated portions of the molecule.

-

Ethyl Chain (-CH₂CH₂-): A flexible, nonpolar component.

-

Predictive Assessment:

Based on this structure, this compound is classified as a predominantly nonpolar, hydrophobic molecule. Its solubility profile is therefore predicted as follows:

-

Water & Polar Protic Solvents (e.g., Methanol, Ethanol): Expected to be insoluble or very poorly soluble . The large nonpolar surface area and lack of hydrogen bond donor sites prevent effective solvation by the highly structured hydrogen-bonding network of water.[4][5]

-

Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO)): Predicted to have moderate to good solubility . These solvents can engage in dipole-dipole interactions and, in the case of THF, the ether linkage is compatible. DMSO, being a very strong solvent, is likely to be effective.

-

Nonpolar Solvents (e.g., Hexane, Toluene, Dichloromethane, Chloroform): Expected to have high solubility . The van der Waals forces and dispersive interactions between the compound and these nonpolar solvents will be the dominant and most favorable interactions.[6]

Part 2: Experimental Determination of Solubility

Where predictive analysis provides a hypothesis, empirical testing provides definitive data. The following protocols are designed to systematically evaluate the solubility of this compound.

Methodology 1: Qualitative Solubility Assessment

This rapid screening method is used to quickly categorize the compound's solubility in a range of solvents, confirming the predictive analysis.

Protocol Steps:

-

Preparation: Dispense approximately 10-20 mg of this compound into a series of clean, dry test tubes or vials.

-

Solvent Addition: Add 1 mL of a selected solvent to the first vial.

-

Agitation: Vigorously shake or vortex the vial for 30-60 seconds to facilitate dissolution.[7]

-

Observation: Visually inspect the solution against a contrasting background.

-

Soluble: The solid completely disappears, leaving a clear, homogenous solution.

-

Partially Soluble: Some solid remains, but a noticeable amount has dissolved.

-

Insoluble: The solid remains largely unchanged.[2]

-

-

Iteration: Repeat steps 2-4 for each solvent to be tested. A suggested solvent panel is provided in the table below.

Table 1: Predicted Qualitative Solubility and Suggested Solvent Panel

| Solvent Class | Example Solvents | Predicted Solubility |

| Polar Protic | Water, Methanol | Insoluble |

| Polar Aprotic | Acetone, THF, DMSO | Moderately to Highly Soluble |

| Nonpolar Aromatic | Toluene, Benzene | Highly Soluble |

| Nonpolar Aliphatic | n-Hexane, Cyclohexane | Soluble |

| Chlorinated | Dichloromethane (DCM), Chloroform | Highly Soluble |

Methodology 2: Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold-standard technique for determining the equilibrium solubility of a compound. It involves saturating a solvent with the solute and then measuring the concentration of the dissolved compound.[8]

Protocol Steps:

-

System Preparation: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed, airtight container (e.g., a screw-cap vial or flask). The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the container in a constant temperature shaker or incubator. Agitate the mixture for a prolonged period (typically 24-72 hours) to ensure that thermodynamic equilibrium between the dissolved and undissolved states is reached.[8] Maintaining a constant temperature is critical as solubility is temperature-dependent.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To ensure complete removal of solid particles, the supernatant should be filtered (e.g., using a 0.45 µm PTFE syringe filter) or centrifuged.

-

Quantification: Accurately dilute an aliquot of the clear, saturated supernatant with a suitable solvent. Analyze the concentration of this compound using a validated analytical technique such as:

-

High-Performance Liquid Chromatography (HPLC): Ideal for non-volatile compounds, offering high sensitivity and specificity.

-

Gas Chromatography (GC): Suitable if the compound is thermally stable and sufficiently volatile.

-

UV-Vis Spectroscopy: A simpler method, if the compound has a distinct chromophore and a standard calibration curve is prepared.

-

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor, typically expressed in units of mg/mL, g/L, or mol/L.

Caption: Workflow for the quantitative shake-flask solubility determination method.

Part 3: Factors Influencing Solubility

Several external factors can significantly impact solubility measurements. Controlling these variables is essential for obtaining reproducible and accurate data.

-

Temperature: For most solid organic compounds, solubility increases with temperature.[8] This is because the dissolution process is often endothermic, meaning it consumes heat. Therefore, all solubility data must be reported at a specified temperature (e.g., 25 °C).

-

Compound Purity: Impurities can either increase or decrease the apparent solubility of a compound. It is crucial to use a well-characterized, high-purity sample for accurate measurements.

-

pH (for aqueous solutions): While this compound is not expected to have ionizable groups, this factor is critical for compounds with acidic or basic functionalities.[9][10]

Part 4: Safety and Handling Considerations

-

Potential Hazards:

-

Recommended Precautions:

-

Handle in a well-ventilated area or a chemical fume hood.[12]

-

Wear appropriate personal protective equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[11][13]

-

Avoid breathing dust, fumes, or vapors.[12]

-

Wash hands thoroughly after handling.

-

Store in a tightly sealed container in a cool, dry place.

-

This guide provides a robust framework for understanding and determining the solubility of this compound. By combining predictive analysis with rigorous experimental methodology, researchers can generate the reliable data needed to advance their scientific objectives.

References

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?[Link]

-

University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube. [Link]

-

Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

PASL. (n.d.). CAS No : 1807632-93-4 | Product Name : 1,4-Dibromo-2-[(4-ethoxyphenyl)methyl]benzene. [Link]

-

PubChem. (n.d.). 1,4-Bis(2-bromoethoxy)benzene. [Link]

-

Angene Chemical. (2024). Safety Data Sheet - 1,4-Dibromo-2,5-diiodobenzene. [Link]

-

NIST. (n.d.). Benzene, 1,4-dibromo-2-methyl-. [Link]

-

PubChem. (n.d.). 1,4-Dibromo-2-methoxybenzene. [Link]

-

ResearchGate. (2025). Solubility of Decabromodiphenyl Ether in Different Solvents. [Link]

-

MDPI. (n.d.). 1,4-Dibromo-2,5-bis(phenylalkoxy)benzene Derivatives. [Link]

-

Wikipedia. (n.d.). 1,4-Dibromobenzene. [Link]

-

EBSCO. (n.d.). Ethers | Research Starters. [Link]

-

Chemistry LibreTexts. (2023). Physical Properties of Ether. [Link]

-

Wikipedia. (n.d.). Bromine. [Link]

-

Unknown. (n.d.). Fundamentals of Organic Chemistry. [Link]

Sources

- 1. flame-retardant.alfa-chemistry.com [flame-retardant.alfa-chemistry.com]

- 2. chem.ws [chem.ws]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Ethers | Research Starters | EBSCO Research [ebsco.com]

- 5. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. www1.udel.edu [www1.udel.edu]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. fishersci.com [fishersci.com]

- 13. angenechemical.com [angenechemical.com]

An In-depth Technical Guide to the Thermogravimetric Analysis of 1,4-Dibromo-2-(2-bromoethoxy)benzene

Abstract

This technical guide provides a comprehensive examination of the thermal stability and decomposition profile of 1,4-Dibromo-2-(2-bromoethoxy)benzene. In the absence of direct experimental thermogravimetric analysis (TGA) data for this specific compound, this document synthesizes information from analogous brominated aromatic ethers and fundamental chemical principles to propose a hypothetical thermal decomposition pathway. A detailed, step-by-step experimental protocol for conducting a rigorous TGA is presented, designed to be a self-validating system for researchers. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design and data interpretation for the thermal analysis of halogenated organic compounds.

Introduction: Understanding the Thermal Behavior of Brominated Aromatic Ethers

This compound is a halogenated aromatic ether, a class of compounds often utilized as intermediates in organic synthesis, including the development of pharmaceuticals and flame retardants. The thermal stability of such molecules is a critical parameter, influencing their synthesis, purification, storage, and application. Thermogravimetric analysis (TGA) is an essential technique for elucidating the thermal decomposition characteristics of materials, providing valuable data on thermal stability, decomposition temperatures, and the kinetics of degradation.[1][2]

The thermal decomposition of brominated aromatic compounds is a complex process, often involving multi-step degradation pathways.[3][4] The initiation of decomposition is typically governed by the homolytic cleavage of the weakest chemical bond within the molecule. For this compound, the potential initial cleavage sites include the aromatic C-Br bonds, the aliphatic C-Br bond, and the C-O ether linkages. Understanding the relative bond dissociation energies is paramount to predicting the decomposition mechanism.

Physicochemical Properties of this compound and Related Compounds

A thorough understanding of the physicochemical properties of the analyte is fundamental to designing a meaningful thermal analysis experiment.

| Property | This compound | 1,4-Dibromobenzene |

| Molecular Formula | C₈H₇Br₃O | C₆H₄Br₂ |

| Molecular Weight | 350.85 g/mol | 235.90 g/mol [5] |

| Appearance | Likely a solid at room temperature | Colorless crystals or plates[5] |

| Melting Point | Not readily available | 87.3 °C[5] |

| Boiling Point | Not readily available | 218.5 - 220.4 °C[5] |

Hypothetical Thermal Decomposition Profile

Based on the principles of chemical kinetics and the known thermal behavior of related brominated compounds, a multi-step decomposition pathway for this compound is proposed. The bond dissociation energies (BDE) are crucial in predicting the initial fragmentation steps. Generally, aliphatic C-Br bonds are weaker than aromatic C-Br bonds, and ether linkages can also be susceptible to thermal cleavage.

-

C-Br (aliphatic) BDE: ~280-290 kJ/mol

-

C-O (ether) BDE: ~340-360 kJ/mol

-

C-Br (aromatic) BDE: ~330-340 kJ/mol

Given these relative bond strengths, the initial decomposition step is most likely the cleavage of the aliphatic carbon-bromine bond in the 2-bromoethoxy group, as it is the most labile.

Proposed Decomposition Pathway:

Step 1: Initial Cleavage of the Aliphatic C-Br Bond

The first weight loss is anticipated to correspond to the homolytic cleavage of the C-Br bond on the ethoxy side chain, releasing a bromine radical. This would likely be the initial and lowest temperature decomposition event.

Step 2: Scission of the Ether Linkage and Fragmentation of the Side Chain

Following the initial bromine loss, the resulting radical intermediate could undergo further fragmentation. This may involve the cleavage of the ether C-O bond, leading to the loss of the remaining portion of the ethoxy side chain.

Step 3: Decomposition of the Brominated Aromatic Ring

The final and highest temperature decomposition stage would involve the breakdown of the more stable dibrominated benzene ring. This would result in the loss of the remaining bromine atoms and the carbonaceous backbone.

The following diagram illustrates the proposed multi-step thermal decomposition pathway.

Experimental Protocol for Thermogravimetric Analysis

To ensure the generation of reliable and reproducible data, a detailed and systematic experimental protocol is essential.

4.1. Instrumentation and Calibration

-

Instrument: A calibrated thermogravimetric analyzer with a high-precision balance.

-

Temperature Calibration: Calibrate the instrument's temperature sensor using certified reference materials with known Curie points.

-

Mass Calibration: Verify the balance accuracy using certified calibration weights.

4.2. Sample Preparation

-

Ensure the this compound sample is homogenous. If necessary, gently grind the sample to a fine powder to ensure uniform heat distribution.

-

Accurately weigh approximately 5-10 mg of the sample into a clean, tared TGA crucible (e.g., alumina or platinum).

-

Record the exact sample weight.

4.3. TGA Experimental Parameters

The following parameters are recommended for the initial analysis and can be optimized as needed.

| Parameter | Recommended Value | Rationale |

| Atmosphere | Nitrogen (inert) | To study the intrinsic thermal decomposition without oxidative effects.[6] |

| Flow Rate | 50-100 mL/min | To ensure an inert environment and efficiently remove gaseous decomposition products. |

| Heating Rate | 10 °C/min | A standard heating rate for initial screening of organic compounds.[7] |

| Temperature Range | Ambient to 800 °C | To capture the complete decomposition profile. |

| Crucible Type | Alumina or Platinum | Chemically inert and stable at high temperatures. |

4.4. Experimental Workflow

The following diagram outlines the logical flow of the TGA experiment.

Interpretation of TGA and DTG Curves

The TGA curve plots the percentage of mass loss against temperature, while the derivative thermogravimetric (DTG) curve shows the rate of mass loss. The DTG curve is particularly useful for identifying the temperatures of maximum decomposition rates for each step in a multi-step process.[4][8]

Hypothetical TGA and DTG Data:

| Decomposition Step | Onset Temperature (°C) | Peak Temperature (°C) (from DTG) | Weight Loss (%) | Corresponding Fragment Loss |

| 1 | ~250 - 300 | ~280 | ~22.8% | -Br (from ethoxy group) |

| 2 | ~300 - 400 | ~350 | ~21.4% | -C₂H₄Br (remaining side chain) |

| 3 | ~400 - 600 | ~500 | ~55.8% | -C₆H₃Br₂ (dibrominated ring) |

| Residual Mass | > 600 °C | - | ~0% | - |

Note: These are hypothetical values based on the proposed decomposition pathway and should be confirmed by experimental data.

The TGA curve would be expected to show three distinct weight loss steps, corresponding to the sequential fragmentation of the molecule. The DTG curve would exhibit three corresponding peaks, with the peak temperature indicating the point of the fastest decomposition for each stage.

Conclusion: A Framework for Rigorous Thermal Analysis

This technical guide provides a comprehensive framework for the thermogravimetric analysis of this compound. By synthesizing knowledge of related compounds and fundamental chemical principles, a plausible thermal decomposition pathway has been proposed. The detailed experimental protocol and guidance on data interpretation are designed to empower researchers to conduct high-quality, reliable thermal analysis. The methodologies outlined herein are not only applicable to the title compound but can also be adapted for the broader class of halogenated aromatic ethers, contributing to a deeper understanding of their thermal stability and behavior.

References

-

[No author given]. (n.d.). Thermogravimetric analysis of multistage decomposition of materials. RSC Publishing. [Link]

-

[No author given]. (2022, August 21). Thermogravimetric analysis (TGA). Chemistry LibreTexts. [Link]

-

[No author given]. (2025, December 16). Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability. Torontech. [Link]

-

[No author given]. (n.d.). decomposition kinetics using TGA, TA-075. TA Instruments. [Link]

-

[No author given]. (n.d.). Combined TGA-MS kinetic analysis of multistep processes. Thermal decomposition and ceramification of polysilazane and polysiloxane preceramic polymers. RSC Publishing. [Link]

-

[No author given]. (n.d.). Dissociation energies (D i ) of the C-H bonds in ethers calculated from.... ResearchGate. [Link]

-

[No author given]. (n.d.). Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. Intertek. [Link]

-

[No author given]. (n.d.). Thermogravimetric Analysis (TGA) - ASTM E1131. CMC Laboratories. [Link]

-

[No author given]. (n.d.). Bond dissociation energy. Wikipedia. [Link]

-

[No author given]. (n.d.). What is Thermogravimetric Analysis (TGA)?. Prime Process Safety Center. [Link]

-

[No author given]. (2026, January 16). Types of TGA Testing Explained. AZoM. [Link]

-

[No author given]. (n.d.). 1,4-Dibromo-2,5-bis(phenylalkoxy)benzene Derivatives: C–Br...π(arene) Versus C–H...Br and Br...Br Interactions in the Solid State. MDPI. [Link]

-

[No author given]. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications. TA Instruments. [Link]

-

[No author given]. (n.d.). Bond Dissociation Energies. [Link]

-

Blanksby, S. J., & Ellison, G. B. (2003). Bond Dissociation Energies of Organic Molecules. Accounts of Chemical Research, 36(4), 255–263. [Link]

-

Konecny, R., Doren, D. J., & Teplyakov, A. V. (2012). Binding Energy and Dissociation Barrier: Experimental Determination of the Key Parameters of the Potential Energy Curve of Diethyl Ether on Si(001). The Journal of Physical Chemistry Letters, 3(21), 3223–3227. [Link]

-

[No author given]. (2025, April 3). Bond Energies. Chemistry LibreTexts. [Link]

-

[No author given]. (n.d.). 1,4-Dibromo-2-nitrobenzene | C6H3Br2NO2 | CID 77004. PubChem. [Link]

-

Teh, C. H., Salleh, M. M., Tahir, M. I. M., Daik, R., & Kassim, M. B. (2012). 1,4-Dibromo-2,5-dibutoxybenzene. Acta Crystallographica Section E: Structure Reports Online, 68(1), o169. [Link]

-

[No author given]. (2013, August 14). Bond Strengths And Radical Stability. Master Organic Chemistry. [Link]

Sources

- 1. tainstruments.com [tainstruments.com]

- 2. Thermogravimetric Analysis (TGA) - Prime Process Safety Center [primeprocesssafety.com]

- 3. Thermogravimetric analysis of multistage decomposition of materials - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]

- 7. cmclaboratories.com [cmclaboratories.com]

- 8. torontech.com [torontech.com]

X-ray crystallography of 1,4-Dibromo-2-(2-bromoethoxy)benzene derivatives

An In-Depth Technical Guide to the X-ray Crystallography of 1,4-Dibromo-2-(2-bromoethoxy)benzene Derivatives

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the principles and practices involved in the X-ray crystallographic analysis of this compound and its derivatives. These compounds are of significant interest in medicinal chemistry and materials science due to the influence of bromine on their physicochemical properties and biological activities.[1][2][3][4] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into the entire crystallographic workflow, from synthesis and crystal growth to data analysis and structure validation. The methodologies detailed herein are designed to ensure scientific integrity and produce high-quality, reproducible results.

Introduction: The Significance of Brominated Benzene Derivatives

Brominated aromatic compounds are crucial building blocks in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[5] The presence of bromine atoms on an aromatic ring provides a reactive site for various cross-coupling reactions, enabling the synthesis of complex molecular architectures.[5] Specifically, the introduction of bromine into a molecular structure can enhance therapeutic activity, favorably influence drug metabolism, and increase the duration of action.[3][4] The "heavy atom effect" of bromine also has applications in increasing the effectiveness of photodynamic therapy and radiosensitization.[4]

The title compound, this compound, and its derivatives are of particular interest due to the interplay of multiple bromine atoms and the flexible ethoxy side chain. These features can lead to diverse intermolecular interactions, such as halogen bonding, which play a critical role in crystal packing and can influence the solid-state properties of the material. Understanding the precise three-dimensional structure of these molecules through X-ray crystallography is paramount for establishing structure-property relationships and guiding rational drug design.

This guide will walk through the critical stages of a successful crystallographic study of these compounds, emphasizing the causality behind experimental choices to provide a robust and self-validating framework for analysis.

Synthesis and Purification of this compound Derivatives

The synthesis of the target compounds typically involves the Williamson ether synthesis, starting from a dibrominated hydroquinone. The general synthetic strategy is outlined below.

General Synthetic Protocol

A common route for preparing 1,4-dibromo-2,5-bis(alkoxy)benzene derivatives involves the reaction of 2,5-dibromobenzene-1,4-diol with an appropriate bromoalkane in the presence of a base.[6]

Experimental Protocol: Synthesis of a 1,4-Dibromo-2,5-bis(alkoxy)benzene Derivative [6]

-

Reactant Preparation: To a round-bottom flask, add 2,5-dibromobenzene-1,4-diol, anhydrous potassium carbonate (K₂CO₃), and dry dimethylformamide (DMF).

-

Addition of Alkylating Agent: Add the desired (bromoalkyl)benzene derivative to the mixture.

-

Reaction Conditions: Stir the solution under a nitrogen atmosphere and heat to 100 °C for approximately 22 hours.

-

Workup: Cool the reaction mixture to room temperature and pour it into ice water. Stir for 20 minutes.

-

Extraction: Extract the aqueous suspension with an organic solvent such as chloroform (CHCl₃) or dichloromethane (CH₂Cl₂).

-

Drying and Concentration: Dry the combined organic layers with a drying agent like magnesium sulfate (MgSO₄) and concentrate the solution in vacuo.

-

Purification: Recrystallize the resulting solid from a suitable solvent system, such as a hot mixture of methanol and chloroform.[6]

Causality: The use of a polar aprotic solvent like DMF facilitates the SN2 reaction by solvating the potassium cation, leaving the carbonate anion more available to deprotonate the hydroquinone. The nitrogen atmosphere prevents unwanted oxidation reactions at elevated temperatures. The aqueous workup is essential to remove the inorganic salts and any remaining DMF.

Characterization of Synthetic Products

Prior to crystallization attempts, it is crucial to confirm the identity and purity of the synthesized compound. Standard characterization techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure.

-

Mass Spectrometry (MS): High-resolution mass spectrometry provides an accurate molecular weight and helps to confirm the elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify the presence of key functional groups.

Single Crystal Growth: The Cornerstone of X-ray Crystallography

Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography.[7] For the title compounds, several techniques can be employed.

Common Crystallization Techniques

-

Slow Evaporation: This is a straightforward method where the compound is dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly over several days or weeks.[8] NMR tubes can be effective for this purpose as their caps allow for slow solvent evaporation.[9]

-

Vapor Diffusion: This technique involves dissolving the compound in a small amount of a solvent in which it is soluble. This vial is then placed inside a larger, sealed container with a more volatile solvent in which the compound is less soluble (the anti-solvent). The anti-solvent vapor slowly diffuses into the solution of the compound, reducing its solubility and promoting crystallization.[9]

-

Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface of the two solvents.

Experimental Protocol: Crystallization by Slow Evaporation

-

Solvent Selection: Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture (e.g., methanol/chloroform, methanol/ethyl acetate) at room temperature or with gentle heating.[6][10]

-

Filtration: Filter the solution through a syringe filter to remove any particulate matter that could act as unwanted nucleation sites.[9]

-

Crystal Growth: Loosely cap the vial and leave it in an undisturbed, vibration-free environment.

-

Monitoring: Monitor the vial for the formation of single crystals over several days to weeks.

Causality: The slow rate of solvent evaporation is critical to allow for the orderly arrangement of molecules into a crystal lattice, rather than rapid precipitation which leads to amorphous solids or microcrystalline powders. The choice of solvent is crucial; a solvent in which the compound has moderate solubility is ideal.

X-ray Diffraction Data Collection

Once a suitable single crystal is obtained, it is mounted on a diffractometer for X-ray diffraction analysis.

Data Collection Strategy

The goal of data collection is to measure the intensities of as many unique reflections as possible.[11] Modern diffractometers with CCD or CMOS detectors are commonly used.[12]

Key Parameters for Data Collection:

| Parameter | Typical Value/Consideration | Rationale |

| X-ray Source | Mo Kα (λ = 0.7107 Å) or Cu Kα (λ = 1.5418 Å) | Molybdenum is common for small-molecule crystallography due to its higher energy, which results in less absorption.[13] |

| Temperature | 100 K - 150 K | Cooling the crystal reduces thermal motion of the atoms, leading to sharper diffraction spots and higher quality data.[12][14] |

| Resolution | Data collected to at least 0.85 Å | This resolution is generally sufficient to resolve atomic positions, including hydrogen atoms, for small molecules.[11] |

| Data Redundancy | 2-4 | Measuring reflections multiple times improves the accuracy of the intensity measurements. |

| Exposure Time | 10-30 seconds per frame | The exposure time is adjusted to achieve a good signal-to-noise ratio without overloading the detector.[13] |

Causality: A well-defined data collection strategy is essential for obtaining a complete and accurate dataset. The choice of radiation, temperature, and resolution directly impacts the quality of the final crystal structure.

Data Processing

After data collection, the raw diffraction images are processed. This involves:

-

Integration: The intensities of the individual diffraction spots are measured.[15]

-

Indexing: The diffraction spots are assigned Miller indices (h, k, l) based on the crystal's unit cell parameters and orientation.[15]

-

Scaling and Merging: Data from multiple images are scaled to a common reference frame and symmetry-equivalent reflections are averaged.[15]

-

Absorption Correction: Corrections are applied to account for the absorption of X-rays by the crystal.[16]

Structure Solution and Refinement

The processed diffraction data is used to determine the arrangement of atoms within the crystal.

Structure Solution

The "phase problem" is a central challenge in crystallography, as the phases of the diffracted X-rays cannot be directly measured.[7][17] For small molecules like the title compounds, direct methods are typically used to solve the phase problem.[7][12] These methods use statistical relationships between the reflection intensities to estimate the initial phases.[12]

Structure Refinement

Once an initial structural model is obtained, it is refined to improve the agreement between the observed and calculated diffraction data.[18][19] This is typically done using a least-squares minimization process.[12]

Refinement involves adjusting:

-

Atomic coordinates (x, y, z)

-

Anisotropic displacement parameters (which model atomic vibrations)

-

Site occupancy factors (if there is disorder)

Causality: The refinement process iteratively improves the atomic model to best fit the experimental data.[19] The quality of the refinement is assessed using R-factors (R1 and wR2), which are measures of the agreement between the calculated and observed structure factors. Lower R-factors generally indicate a better fit.

Experimental Workflow for X-ray Crystallography

Sources

- 1. jms.ump.edu.pl [jms.ump.edu.pl]

- 2. The Role of Bromine in Modern Pharmaceuticals : Tethys Chemical [tethyschemical.com]

- 3. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. nbinno.com [nbinno.com]

- 6. mdpi.com [mdpi.com]

- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. unifr.ch [unifr.ch]

- 10. researchgate.net [researchgate.net]

- 11. books.rsc.org [books.rsc.org]

- 12. fiveable.me [fiveable.me]

- 13. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 14. 1,4-Dibromo-2,5-dibutoxybenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 15. portlandpress.com [portlandpress.com]

- 16. 1,4-Dibromo-2,5-dimethoxybenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 17. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 18. books.rsc.org [books.rsc.org]

- 19. ocw.mit.edu [ocw.mit.edu]

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 1,4-Dibromo-2-(2-bromoethoxy)benzene

Introduction: Strategic Functionalization of a Versatile Building Block

In the landscape of medicinal chemistry and materials science, the design and synthesis of complex molecular architectures with precision is paramount. 1,4-Dibromo-2-(2-bromoethoxy)benzene emerges as a highly versatile, yet underexplored, building block. Its trifunctional nature, possessing three distinct bromine atoms, presents a unique opportunity for sequential and site-selective modifications. The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation, stands as the preeminent tool for forging carbon-carbon bonds with exceptional functional group tolerance and reliability.[1][2] This guide provides a comprehensive technical overview and detailed protocols for the strategic application of the Suzuki coupling to this compound, enabling researchers to unlock its synthetic potential.

The strategic importance of this substrate lies in the differential reactivity of its three bromine substituents. The two aromatic bromines are positioned in a chemically non-equivalent environment, influenced by the electron-donating bromoethoxy group, while the aliphatic bromine offers an orthogonal site for subsequent nucleophilic substitution. This allows for a programmed, stepwise introduction of diverse functionalities, paving the way for the synthesis of novel pharmaceutical intermediates, complex ligands, and advanced organic materials.

The Mechanistic Heart of the Suzuki-Miyaura Coupling

A deep understanding of the reaction mechanism is crucial for troubleshooting and optimizing any synthetic protocol. The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst, which shuttles between the Pd(0) and Pd(II) oxidation states.[2][3][4] The cycle is generally understood to comprise three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][4]

-

Oxidative Addition: The catalytically active Pd(0) species initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (in this case, one of the C-Br bonds of our substrate). This is often the rate-determining step and results in the formation of a Pd(II) complex.[1][2]

-

Transmetalation: In this step, the organic moiety from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium(II) center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[5][6]

-

Reductive Elimination: The final step involves the formation of the new carbon-carbon bond as the two organic ligands on the palladium center couple and are expelled from the coordination sphere. This regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][3]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Regioselectivity in the Suzuki Coupling of this compound

The key to unlocking the synthetic utility of this compound lies in achieving selective mono-arylation. The reactivity of the two aromatic bromines is differentiated by the ortho-bromoethoxy substituent. Generally, oxidative addition of palladium is favored at the more electron-deficient and less sterically hindered position.

-

C-4 Bromine: This position is para to the electron-donating alkoxy group, making it slightly more electron-rich than the C-1 bromine.

-

C-1 Bromine: This position is meta to the alkoxy group and ortho to another bromine, which may impart some steric hindrance.

In many cases of di- or polyhalogenated arenes, the choice of catalyst, ligand, and reaction conditions can be tuned to favor coupling at a specific site. For substrates with multiple identical halogens, electronic effects often dictate the site of the first coupling. For instance, in 1,4-dibromo-2-nitrobenzene, the bromine ortho to the electron-withdrawing nitro group is more activated and reacts preferentially.[7][8] In our case, with an electron-donating group, the electronic differentiation is more subtle. However, it is plausible that the C-1 bromine, being less influenced by the donating effect of the ether oxygen, might be slightly more electrophilic and thus more prone to initial oxidative addition. Steric hindrance from the adjacent bromoethoxy group at the C-2 position could also influence the selectivity.

Therefore, achieving high regioselectivity will likely depend on fine-tuning the reaction parameters, particularly the choice of a bulky phosphine ligand which can amplify steric differences between the two coupling sites.

Experimental Protocol: Selective Mono-Arylation

This protocol provides a general method for the selective mono-Suzuki coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.

Materials and Reagents:

-

This compound

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-3 mol%)

-

Phosphine ligand (e.g., SPhos, XPhos, or triphenylphosphine (PPh₃)) (2-6 mol%)

-

Base (e.g., potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃)) (2-3 equivalents)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

-

Inert gas (Argon or Nitrogen)

Equipment:

-

Schlenk flask or reaction vial with a magnetic stir bar

-

Septa and needles

-

Inert gas line with a bubbler

-

Heating mantle or oil bath with a temperature controller

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

Rotary evaporator

-

Flash column chromatography setup

Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Handle them under an inert atmosphere.

-

Organic solvents are flammable. Avoid open flames.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.

Step-by-Step Procedure:

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.5 equiv.).

-

Inert Atmosphere: Seal the flask with a septum and connect it to an inert gas line. Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[9]

-

Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent (e.g., a 10:1 mixture of toluene and water) via a syringe.[9] The total volume should be sufficient to ensure proper stirring (typically a 0.1 to 0.5 M concentration of the limiting reagent).

-

Reaction Execution: Immerse the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir the mixture vigorously.[9]

-

Monitoring: Monitor the progress of the reaction by TLC or GC-MS until the starting material is consumed or no further conversion is observed.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then brine.[9]

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired mono-arylated product.[9]

Key Reaction Parameters for Mono-Arylation

The following table summarizes key parameters that can be adjusted to optimize for selective mono-arylation.

| Parameter | Recommended System/Conditions | Rationale & Key Considerations |

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | These are common and effective Pd(0) and Pd(II) sources.[5] Pd(PPh₃)₄ can also be used.[3] |

| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, XPhos, P(t-Bu)₃) | Bulky ligands can enhance selectivity by differentiating between sterically distinct C-Br positions and promote reductive elimination.[10] |

| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | The choice of base is crucial for activating the boronic acid.[6] K₃PO₄ and Cs₂CO₃ are often effective for more challenging couplings.[6] |

| Solvent | Toluene/H₂O, Dioxane/H₂O, DMF | Biphasic solvent systems are common and often beneficial.[1] The choice can influence reaction rate and solubility of reagents. |

| Temperature | 80 - 110 °C | Higher temperatures generally increase the reaction rate, but can sometimes lead to side reactions or catalyst decomposition. |

| Stoichiometry | Slight excess of boronic acid (1.1 - 1.5 equiv.) | Using a large excess of the boronic acid may increase the likelihood of di-substitution. Careful control of stoichiometry is key for mono-arylation. |

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | Inactive catalyst (oxidized), insufficient temperature, poor quality reagents. | Ensure proper inert atmosphere technique.[9] Screen different catalyst/ligand systems. Increase temperature. Use freshly purchased or purified reagents. |

| Homocoupling of Boronic Acid | Presence of oxygen, high temperature. | Thoroughly degas the solvent and maintain a strict inert atmosphere. Lower the reaction temperature if possible. |

| Protodeborylation | Presence of water and/or strong base, prolonged reaction time. | Use anhydrous solvents if possible, or minimize the amount of water. Consider using a milder base or boronate esters which are more stable.[10] |

| Formation of Di-substituted Product | High excess of boronic acid, high catalyst loading, prolonged reaction time. | Reduce the equivalents of the boronic acid. Lower the catalyst loading. Monitor the reaction closely and stop it once the mono-substituted product is maximized. |

Conclusion

The Suzuki-Miyaura coupling of this compound offers a powerful and modular approach to the synthesis of complex and highly functionalized molecules. By carefully selecting the catalyst system, base, and reaction conditions, researchers can achieve selective mono-arylation, opening the door to a wide array of novel compounds for applications in drug discovery and materials science. This guide provides a solid foundation for the development of robust and reproducible protocols for the functionalization of this versatile building block.

References

-

NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]

-

Wikipedia. Suzuki reaction. Available from: [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

-

BYJU'S. Merits of the Suzuki Coupling Reaction. Available from: [Link]

-

Wordpress. Use of Base Metals in Suzuki Coupling. Available from: [Link]

-

ResearchGate. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Available from: [Link]

-

ResearchGate. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Available from: [Link]

-

YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Available from: [Link]

-

MDPI. The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. Available from: [Link]

-

ResearchGate. ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. Available from: [Link]

-

A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available from: [Link]

-

ACS Publications. Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Available from: [Link]

-

NIH. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Available from: [Link]

-

ACS Publications. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Available from: [Link]

-

Myers Group, Harvard University. The Suzuki Reaction - Chem 115. Available from: [Link]

-

ResearchGate. The Suzuki coupling reactions of aryl bromides with phenylboronic acid. Available from: [Link]

-

ResearchGate. Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes. Available from: [Link]

-

SciSpace. Selective Palladium-Catalyzed Suzuki–Miyaura Reactions of Polyhalogenated Heteroarenes (2012). Available from: [Link]

-

ResearchGate. Cross-coupling of 1,4-dibromo-2-nitrobenzene (1) carried out under.... Available from: [Link]

-

ResearchGate. ChemInform Abstract: Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes. Available from: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. Understanding 1,4-Dibromo-2-nitrobenzene: Applications in Synthesis and Industry. Available from: [Link]

-

MDPI. 1,4-Dibromo-2,5-bis(phenylalkoxy)benzene Derivatives: C–Br...π(arene) Versus C–H...Br and Br...Br Interactions in the Solid State. Available from: [Link]

-

ACS Publications. Open-Vessel Microwave-Promoted Suzuki Reactions Using Low Levels of Palladium Catalyst: Optimization and Scale-Up. Available from: [Link]

-

NIH. Organoborane coupling reactions (Suzuki coupling). Available from: [Link]

-

ResearchGate. (PDF) 1,4-Dibromo-2,5-dibutoxybenzene. Available from: [Link]

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Yoneda Labs [yonedalabs.com]

Application Note: Versatile Synthesis of Novel Heterocyclic Scaffolds from 1,4-Dibromo-2-(2-bromoethoxy)benzene

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2] The strategic synthesis of novel heterocyclic frameworks is therefore a cornerstone of modern drug discovery and development. The polyhalogenated aromatic compound, 1,4-Dibromo-2-(2-bromoethoxy)benzene, represents a highly versatile yet underexplored starting material for the construction of complex heterocyclic systems. Its unique arrangement of reactive sites—two aromatic bromines amenable to cross-coupling reactions and an aliphatic bromoethoxy chain poised for nucleophilic substitution and cyclization—offers a rich platform for synthetic diversification.

This application note provides detailed protocols for the synthesis of two distinct classes of heterocyclic compounds originating from this compound: a substituted benzoxazine derivative via an intramolecular cyclization and a substituted morpholine derivative through a tandem substitution-cyclization pathway. The methodologies described herein are designed to be robust and adaptable, providing researchers with a solid foundation for further exploration and analogue synthesis. The rationale behind each experimental step is explained, drawing upon established principles of organic synthesis to ensure both reproducibility and a deeper understanding of the chemical transformations.

Synthetic Strategy Overview

The synthetic utility of this compound is predicated on the differential reactivity of its three bromine atoms. The aliphatic bromine is significantly more susceptible to nucleophilic substitution than the aromatic bromines. This allows for selective initial reactions at the bromoethoxy chain, followed by subsequent intramolecular or intermolecular reactions involving the aryl bromides. This application note will focus on intramolecular pathways to construct fused and non-fused heterocyclic systems.

Caption: Synthetic pathways from this compound.

Part 1: Synthesis of a Substituted Benzoxazine Derivative via Intramolecular Cyclization

This protocol outlines the synthesis of a dibrominated benzoxazine derivative through a palladium-catalyzed intramolecular C-O bond formation. This approach is analogous to modern methods for heterocycle synthesis that utilize palladium catalysis for efficient ring closure.[3][4][5]

Reaction Scheme

Sources

Application Notes and Protocols: 1,4-Dibromo-2-(2-bromoethoxy)benzene and its Analogs as Versatile Precursors for Organic Electronics

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the role and application of polybrominated aromatic compounds as pivotal precursors in the synthesis of functional materials for organic electronics. While direct, field-proven applications of 1,4-Dibromo-2-(2-bromoethoxy)benzene are not extensively documented in current literature, its structural motifs—a dibrominated aromatic core and a reactive bromoethoxy side chain—suggest significant potential. This document will therefore focus on a well-established and highly analogous precursor, 2,7-dibromo-9,9-dioctylfluorene , to provide robust, field-proven protocols for the synthesis of conjugated polymers for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Furthermore, we will present a validated synthetic protocol for a related dibromo-dialkoxybenzene to illustrate the synthesis of the core structure, and explore the hypothetical, yet chemically sound, intramolecular cyclization of this compound to form dibenzofuran-based materials, a class of compounds of growing interest in medicinal chemistry and materials science.

Introduction: The Strategic Value of Dibromo-Aromatics in Organic Electronics

The architecture of organic electronic devices, such as OLEDs, OPVs, and organic field-effect transistors (OFETs), is fundamentally reliant on the optoelectronic properties of the constituent organic semiconductor materials.[1] Dibrominated aromatic compounds are indispensable building blocks in the synthesis of these materials, particularly for the creation of conjugated polymers. The two bromine atoms serve as reactive handles for carbon-carbon bond formation through various cross-coupling reactions, most notably the Suzuki and Stille reactions.[1] This allows for the systematic construction of a polymer backbone with alternating electron-donating and electron-accepting units, a common strategy for tuning the material's band gap, charge carrier mobility, and solubility.

The choice of the aromatic core and its substituents dictates the final properties of the polymer. While the specific compound this compound is not widely cited, its structure is instructive. The 1,4-dibromo substitution pattern is ideal for linear polymerization, and the 2-(2-bromoethoxy) group presents an intriguing possibility for post-polymerization modification or for the synthesis of novel heterocyclic structures.

Synthesis of Dibromo-Precursors: A Generalized Protocol

The synthesis of dibrominated precursors with ether linkages typically follows a Williamson ether synthesis pathway. Below is a protocol adapted from the synthesis of 1,4-dibromo-2,5-bis(alkyloxy)benzene derivatives, which is analogous to the potential synthesis of this compound from 2,5-dibromohydroquinone and 1,2-dibromoethane.

Protocol 1: Synthesis of 1,4-Dibromo-2,5-bis(2-phenylethoxy)benzene

This protocol illustrates the general method for attaching alkoxy side chains to a dibrominated benzene core.

Materials:

-

2,5-dibromobenzene-1,4-diol

-

(2-Bromoethyl)benzene

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Dry Dimethylformamide (DMF)

-

Chloroform (CHCl₃)

-

Methanol (MeOH)

-

Magnesium Sulfate (MgSO₄)

-

Ice

Procedure:

-

To a flame-dried round-bottom flask, add 2,5-dibromobenzene-1,4-diol (1.0 eq), anhydrous K₂CO₃ (3.5 eq), and (2-bromoethyl)benzene (3.5 eq).

-

Add dry DMF to the flask under a nitrogen atmosphere.

-

Heat the reaction mixture to 100 °C and stir for 22 hours.

-

Cool the mixture to room temperature and pour it into ice water (approx. 10 volumes of the DMF).

-

Stir the resulting suspension for 20 minutes.

-

Extract the aqueous suspension with CHCl₃ (3 x 5 volumes).

-

Combine the organic layers, dry with MgSO₄, and concentrate in vacuo.

-

Recrystallize the crude solid from a hot mixture of MeOH and CHCl₃ to yield the pure product.

Causality: The use of a polar aprotic solvent like DMF facilitates the SN2 reaction between the phenoxide, formed in situ by the reaction of the diol with K₂CO₃, and the alkyl halide. The excess of the base and alkyl halide drives the reaction to completion.

Application in Polymer Synthesis: Protocols for Polyfluorene Derivatives

To provide a detailed and practical guide, the following protocols are based on the well-characterized and widely used monomer, 2,7-dibromo-9,9-dioctylfluorene . This monomer is a cornerstone in the synthesis of polyfluorenes, a class of blue-emitting polymers with high charge carrier mobility.[2]

Protocol 2: Suzuki Polymerization for Poly(9,9-dioctylfluorene) (PFO)

The Suzuki coupling reaction is a powerful method for C-C bond formation, valued for its tolerance of various functional groups and the use of less toxic boron reagents.[2]

Materials:

-

2,7-dibromo-9,9-dioctylfluorene (1.0 eq)

-

9,9-dioctylfluorene-2,7-diboronic acid bis(pinacol) ester (1.0 eq)

-

Palladium(II) acetate (Pd(OAc)₂) (0.005 eq)

-

Tri(o-tolyl)phosphine (P(o-tolyl)₃) (0.015 eq)

-

Tetraethylammonium hydroxide (Et₄NOH) (2 M aqueous solution, 4.0 eq)

-

Toluene (anhydrous and degassed)

Procedure:

-

In a Schlenk flask, dissolve 2,7-dibromo-9,9-dioctylfluorene and 9,9-dioctylfluorene-2,7-diboronic acid bis(pinacol) ester in toluene.

-

In a separate flask, prepare the catalyst by dissolving Pd(OAc)₂ and P(o-tolyl)₃ in toluene.

-

Degas both solutions by bubbling with argon for 30 minutes.

-

Add the catalyst solution to the monomer solution, followed by the Et₄NOH solution.

-

Heat the reaction mixture to 90 °C and stir under an inert atmosphere for 48 hours.

-

Cool the reaction to room temperature and pour it into a vigorously stirred solution of methanol/HCl (100:1 v/v) to precipitate the polymer.

-

Filter the polymer and wash with methanol and acetone.

-

Purify the polymer by Soxhlet extraction with acetone and then dissolve it in chloroform and re-precipitate into methanol.

-

Dry the final polymer under vacuum.

Characterization Data for a Typical Polyfluorene (PFO):

| Property | Value |

| Molecular Weight (Mn) | 30-150 kDa |

| Polydispersity Index (PDI) | 1.5-3.0 |

| Absorption λmax (in film) | ~380-390 nm |

| Emission λmax (in film) | ~420-440 nm (blue emission) |

| HOMO Level | ~ -5.8 eV |

| LUMO Level | ~ -2.4 eV |

Protocol 3: Sonogashira Coupling for a Fluorene-based Copolymer

The Sonogashira coupling reaction is used to link aromatic halides with terminal alkynes, creating polymers with alkyne units in the backbone, which can enhance rigidity and influence electronic properties.[3]

Materials:

-

2,7-dibromo-9,9-dihexylfluorene (1.0 eq)

-

A terminal di-alkyne monomer (e.g., 1,4-diethynylbenzene) (1.0 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 eq)

-

Copper(I) iodide (CuI) (0.015 eq)

-

Triphenylphosphine (PPh₃) (0.05 eq)

-

Triethylamine (anhydrous and degassed)

Procedure:

-

Dissolve 2,7-dibromo-9,9-dihexylfluorene and the terminal di-alkyne monomer in triethylamine in a Schlenk flask.

-

Degas the solution with argon for 30 minutes.

-

Add CuI, PdCl₂(PPh₃)₂, and PPh₃ to the reaction mixture under an inert atmosphere.

-

Heat the mixture to 90 °C and stir for 20 hours.

-

Cool the reaction and extract the product with dichloromethane (DCM) and water.

-

Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purify the polymer by precipitation from a concentrated DCM solution into methanol.

Hypothetical Application: Intramolecular Cyclization to Dibenzofurans

The 2-(2-bromoethoxy) side chain on the target molecule presents a unique opportunity for intramolecular cyclization to form a dibenzofuran ring system. Dibenzofurans are important structural motifs in medicinal chemistry and are emerging as components of organic electronic materials.[4] This transformation could potentially be achieved through a palladium-catalyzed C-H activation or a radical-initiated cyclization.

Hypothetical Reaction Scheme: The intramolecular cyclization would likely proceed via an initial oxidative addition of palladium to one of the C-Br bonds, followed by an intramolecular C-H activation/arylation to form the furan ring.

Visualization of Key Processes

Synthesis of a Dibromo-Dialkoxybenzene Precursor

Caption: General workflow for synthesizing dibromo-dialkoxybenzene precursors.

Suzuki Polymerization Workflow

Caption: Step-wise process for Suzuki polymerization of a dibromo-monomer.

Conclusion and Future Outlook

While this compound remains an underexplored precursor, its structural features suggest clear pathways for its application in organic electronics and heterocyclic synthesis. By leveraging the robust and well-documented protocols for analogous compounds like 2,7-dibromo-9,9-dioctylfluorene, researchers can confidently approach the synthesis of novel conjugated polymers. The protocols provided herein serve as a validated starting point for the development of new materials. Future work should focus on the actual synthesis and characterization of this compound and the exploration of its unique reactivity, particularly the potential for intramolecular cyclization to form functional dibenzofuran derivatives. Such efforts will undoubtedly expand the toolbox of molecular building blocks available to chemists and materials scientists in the ever-evolving field of organic electronics.

References

-

MDPI. (2018). 1,4-Dibromo-2,5-bis(phenylalkoxy)benzene Derivatives: C–Br...π(arene) Versus C–H...Br and Br...Br Interactions in the Solid State. Retrieved from [Link]

-

LookChem. (n.d.). 9,9-Dioctyl-2,7-dibromofluorene. Retrieved from [Link]

-

MDPI. (2024). The Effect of Molecular Structure on the Properties of Fluorene Derivatives for OLED Applications. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). New Electroactive Polymers with Electronically Isolated 4,7-Diarylfluorene Chromophores as Positive Charge Transporting Layer Materials for OLEDs. Retrieved from [Link]

-

ResearchGate. (2010). Synthesis and Characterization of Oligo(9,9-dihexyl-2,7-fluorene ethynylene)s: For Application as Blue Light-Emitting Diode. Retrieved from [Link]s_For_Application_as_Blue_Light-Emitting_Diode)

-

Royal Society of Chemistry. (2020). Recent advances in the synthesis of dibenzofurans. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Recent Progress of Benzodifuran-Based Polymer Donors for High-Performance Organic Photovoltaics. Retrieved from [Link]

Sources

Application Notes and Protocols for the Functionalization of 1,4-Dibromo-2-(2-bromoethoxy)benzene at the Ethoxy Chain

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 1,4-Dibromo-2-(2-bromoethoxy)benzene

This compound is a versatile trifunctional scaffold of significant interest in medicinal chemistry and materials science. Its unique arrangement of three bromine atoms with differing reactivity profiles makes it an invaluable starting material for the synthesis of complex molecular architectures. The two bromine atoms on the aromatic ring are amenable to a variety of cross-coupling reactions, while the primary bromide on the ethoxy chain is primed for nucleophilic substitution. This guide will focus specifically on the selective functionalization of the 2-bromoethoxy side chain, a critical step in building molecular diversity from this pre-functionalized core. Understanding the nuances of these reactions is paramount for researchers aiming to develop novel therapeutics and advanced materials. The strategic modification of the ethoxy chain allows for the introduction of a wide array of functional groups, enabling the modulation of properties such as solubility, bioavailability, and target engagement in drug candidates, or tuning the electronic and physical properties of organic materials.

Core Chemical Principles: Selectivity and Reactivity

The key to the successful functionalization of this compound lies in the differential reactivity of its bromine substituents. The bromine atom on the ethoxy chain is an alkyl halide, making it highly susceptible to nucleophilic substitution via an S(N)2 mechanism.[1] In contrast, the bromine atoms attached directly to the aromatic ring are significantly less reactive towards nucleophiles under standard S(_N)2 conditions. Nucleophilic aromatic substitution (S(_N)Ar) on the benzene ring typically requires harsh conditions or the presence of strong electron-withdrawing groups, which are absent in this molecule.[2][3] This inherent difference in reactivity allows for the selective modification of the ethoxy chain while leaving the aromatic bromines intact for subsequent transformations, such as cross-coupling reactions.

The S(N)2 reaction at the ethoxy chain is a concerted, single-step process where a nucleophile attacks the electrophilic carbon atom bonded to the bromine, displacing the bromide leaving group.[4] The rate and efficiency of this reaction are influenced by several factors:

-

Nucleophile Strength: Stronger nucleophiles lead to faster reaction rates.

-

Solvent: Polar aprotic solvents such as DMF, DMSO, or acetonitrile are ideal as they solvate the cation of the nucleophilic salt without strongly solvating the nucleophile, thus enhancing its reactivity.[1][5]

-

Temperature: Higher temperatures generally increase the reaction rate, but can also promote side reactions like elimination.

-

Steric Hindrance: As a primary alkyl halide, the bromoethoxy chain is sterically unhindered, favoring the S(N)2 pathway.[1]

A potential competing reaction is the E2 elimination, which can be favored by the use of strong, sterically hindered bases.[6] Careful selection of the base is therefore crucial to maximize the yield of the desired substitution product.

Experimental Protocols

The following protocols provide detailed methodologies for the functionalization of the 2-bromoethoxy chain of this compound with various nucleophiles.

Protocol 1: Williamson Ether Synthesis for Alkoxy Chain Extension

This protocol describes the reaction with an alcohol to form a new ether linkage, a classic and robust transformation.[5][7]

Reaction Scheme:

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. crab.rutgers.edu [crab.rutgers.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. m.youtube.com [m.youtube.com]

- 5. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 6. bloomtechz.com [bloomtechz.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,4-Dibromo-2-(2-bromoethoxy)benzene

Welcome to the technical support center for the synthesis of 1,4-Dibromo-2-(2-bromoethoxy)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and a detailed experimental protocol to improve the yield and purity of your synthesis.

Introduction